N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine is a complex organic compound that features a benzotriazole moiety linked to an octyl chain and a pyridin-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine typically involves the reaction of 1H-1,2,3-benzotriazole with an octyl halide under basic conditions to form the benzotriazolyl-octyl intermediate. This intermediate is then reacted with pyridin-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities. The pyridin-2-amine group can interact with biological targets, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog with similar electronic properties but lacking the octyl and pyridin-2-amine groups.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different substituents, used in various synthetic applications.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine is unique due to its combination of a benzotriazole moiety with an octyl chain and a pyridin-2-amine group.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)octyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-2-3-4-5-6-14-19(21-18-13-9-10-15-20-18)24-17-12-8-7-11-16(17)22-23-24/h7-13,15,19H,2-6,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMDRYNAQVWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.